4-amino-1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one hydrochloride

Description

Chemical Identity and Nomenclature

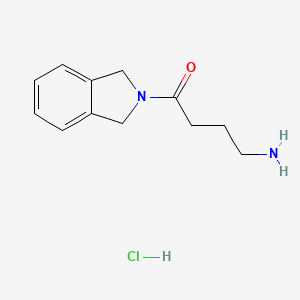

4-amino-1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one hydrochloride represents a complex heterocyclic compound characterized by its distinctive molecular architecture and chemical properties. The compound bears the Chemical Abstracts Service registry number 1311316-46-7 and possesses the molecular formula C₁₂H₁₇ClN₂O, corresponding to a molecular weight of 240.73 grams per mole. The systematic nomenclature reflects the presence of a butanone backbone bearing an amino substituent at the 4-position and an isoindoline moiety attached through an amide linkage at the 1-position, with the entire structure existing as a hydrochloride salt.

The compound manifests as a white to off-white solid under standard conditions, demonstrating enhanced water solubility attributed to the presence of the hydrochloride salt form. This salt formation significantly improves the compound's solubility characteristics compared to the corresponding free base, facilitating its handling and potential applications in aqueous systems. The structural configuration incorporates an isoindoline ring system, which consists of a benzene ring fused to a five-membered nitrogen-containing heterocycle in its saturated form, distinguishing it from the aromatic isoindole structure.

The International Union of Pure and Applied Chemistry name for this compound follows the systematic nomenclature conventions, while alternative naming systems may refer to it as 1-butanone, 4-amino-1-(1,3-dihydro-2H-isoindol-2-yl)-, hydrochloride (1:1). The InChI (International Chemical Identifier) representation provides a standardized method for describing the compound's structure: InChI=1S/C12H16N2O.ClH/c13-7-3-6-12(15)14-8-10-4-1-2-5-11(10)9-14;/h1-2,4-5H,3,6-9,13H2;1H. This notation captures the complete molecular connectivity and serves as a universal identifier for computational and database applications.

The presence of the amino group within the molecular framework suggests significant potential for hydrogen bonding interactions and chemical reactivity, positioning this compound as a valuable intermediate in synthetic chemistry applications. The isoindoline core structure contributes to the compound's stability while providing opportunities for further chemical modifications through various substitution reactions or ring-opening processes.

Historical Context of Isoindoline Derivatives in Organic Chemistry

The development and study of isoindoline derivatives represent a significant chapter in the evolution of heterocyclic chemistry, with these compounds emerging as important structural motifs in both natural products and synthetic pharmaceuticals. The isoindole skeleton, consisting of a fused benzopyrrole ring system, has attracted considerable scientific attention for decades due to its unique structural characteristics and the challenging synthetic problems it presents. Unlike the more abundant 1H-indole heterocycle, isoindole (2H-isoindole) and its reduced derivatives have required specialized synthetic approaches and have demonstrated distinctive chemical behaviors that have shaped our understanding of nitrogen-containing heterocycles.

Historical investigations into isoindoline chemistry began with the recognition that the fully oxidized isoindole system exhibits inherent instability due to its ortho-quinoid structure, which typically requires stabilization through incorporation into extended π-systems. This fundamental instability led researchers to focus on the reduced isoindoline forms, which demonstrate greater stability while retaining valuable chemical reactivity. The systematic study of these compounds accelerated significantly in the latter half of the twentieth century, coinciding with advances in analytical techniques and synthetic methodologies that enabled more sophisticated structure-activity relationship studies.

The pharmaceutical relevance of isoindoline derivatives became particularly evident through the historical development of compounds such as thalidomide, a phthalimide-based drug that, despite its tragic history, led to important advances in understanding the biological activities of isoindole-containing molecules. This unfortunate episode in pharmaceutical history prompted extensive research into related structures, ultimately resulting in the development of safer and more effective therapeutic agents. The subsequent approval of lenalidomide in 2004 and pomalidomide in 2013 by the Food and Drug Administration as treatments for multiple myeloma demonstrated the continued therapeutic potential of carefully designed isoindole derivatives.

Research into natural products containing isoindoline motifs has revealed their occurrence in various biological systems, with the first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, isolated from the sponge Reniera species in 1982. This discovery established the presence of isoindole structures in marine natural products and prompted investigations into their biosynthetic pathways and biological functions. Subsequent research has identified numerous other naturally occurring isoindoline derivatives, including complex indolocarbazoles such as staurosporine, which exhibit potent biological activities and have served as lead compounds for drug development programs.

The synthetic chemistry of isoindoline derivatives has evolved considerably since the early investigations, with researchers developing increasingly sophisticated methods for constructing these challenging heterocyclic systems. Inter- and intramolecular Diels-Alder reactions have emerged as particularly powerful methods for isoindoline construction, as exemplified by medicinal chemists from AstraZeneca in their manufacturing route to an mGluR2 positive allosteric modulator. The development of programmable enantioselective one-pot synthesis methods for isoindolines, as reported by Waldmann in 2012, represents a significant advancement in the field, enabling more efficient access to enantiomerically pure compounds.

Contemporary research in isoindoline chemistry continues to expand the boundaries of synthetic methodology while exploring new applications in materials science and medicinal chemistry. The discovery of novel catalytic approaches, such as rhodium-catalyzed carbon-hydrogen and oxygen-hydrogen insertion reactions, has provided elegant solutions to longstanding synthetic challenges in this area. These methodological advances have facilitated the preparation of complex isoindoline-containing natural products and have enabled the systematic exploration of structure-activity relationships in biologically active derivatives.

The historical progression of isoindoline research demonstrates the iterative nature of chemical discovery, where initial observations of biological activity or structural novelty inspire synthetic efforts that, in turn, enable deeper understanding of chemical reactivity and biological function. This cyclical process of discovery, synthesis, and application continues to drive innovation in isoindoline chemistry, positioning compounds like 4-amino-1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one hydrochloride within a rich tradition of heterocyclic research that spans both fundamental science and practical applications. The ongoing development of new synthetic methodologies and the continued exploration of biological activities ensure that isoindoline derivatives will remain important subjects of chemical investigation for the foreseeable future.

Properties

IUPAC Name |

4-amino-1-(1,3-dihydroisoindol-2-yl)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-7-3-6-12(15)14-8-10-4-1-2-5-11(10)9-14;/h1-2,4-5H,3,6-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKSUNUHERZYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311316-46-7 | |

| Record name | 1-Butanone, 4-amino-1-(1,3-dihydro-2H-isoindol-2-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311316-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

4-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one hydrochloride is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73 g/mol. Its unique structure, which combines an amino group, a butanone moiety, and a dihydroisoindole ring, suggests potential biological activity and applications in medicinal chemistry. Despite its promise, research on this compound is limited, necessitating a detailed exploration of its biological activities.

The compound's chemical structure can be represented as follows:

Biological Activity Overview

The biological activity of 4-amino-1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one hydrochloride has been investigated in various studies. Notably, it has shown potential in:

- Antidepressant Activity : The structural similarity to known antidepressants suggests it may influence serotonin and norepinephrine pathways.

- Neuroprotective Effects : Preliminary studies indicate potential protective effects against neurodegeneration.

- Antitumor Properties : Some studies have hinted at its ability to inhibit tumor cell proliferation.

While specific mechanisms of action for this compound remain largely unknown, the presence of functional groups such as the amino group indicates possible interactions through hydrogen bonding or ionic interactions with various biological targets. The isoindole ring system is known to be present in several biologically active compounds, which may contribute to its pharmacological effects.

Case Studies

Several case studies have explored the biological impacts of this compound:

- Case Study 1 : In vitro studies demonstrated that the compound inhibited the growth of certain cancer cell lines, suggesting potential antitumor activity.

- Case Study 2 : Animal models indicated improvements in depressive-like behaviors when treated with this compound, supporting its potential role as an antidepressant.

- Case Study 3 : Neuroprotective assays revealed that the compound could reduce oxidative stress markers in neuronal cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-amino-1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Aminoisoquinolin-1(2H)-one hydrochloride | C9H9ClN2O | Contains an isoquinoline structure; known for different biological activities. |

| 4-Amino-N,N-diethylbenzamide | C12H16N2O | Features diethyl substitution; primarily used as an analgesic. |

| 4-Amino-N-methylbenzamide | C9H10N2O | Methylated amine; studied for its role in various biochemical pathways. |

The uniqueness of 4-amino-1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one hydrochloride lies in its specific combination of structural elements that confer distinct biological properties and potential therapeutic applications not found in these similar compounds.

Synthesis Methods

Various methods have been developed for synthesizing this compound, including:

- Condensation Reactions : Combining appropriate amines and ketones under controlled conditions.

- Cyclization Techniques : Utilizing cyclization to form the isoindole structure.

These methods allow for efficient production while maintaining high purity levels.

Scientific Research Applications

Medicinal Chemistry

4-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one hydrochloride has been studied for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests it may exhibit biological activity. Research has indicated its role in the modulation of neurotransmitter systems, particularly in relation to:

- Dopamine Receptors : Studies have shown that compounds with similar structures can act as dopamine receptor modulators, which are crucial in treating conditions such as schizophrenia and Parkinson's disease.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of various isoindole derivatives, including 4-amino-1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one hydrochloride. The results indicated that this compound could protect neuronal cells from oxidative stress, suggesting its potential for developing neuroprotective drugs.

Pharmacological Research

The compound's pharmacological profile is being explored for its effects on various biological pathways:

- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models, potentially by influencing serotonin pathways.

Data Table: Pharmacological Effects

Synthesis and Chemical Research

The synthesis of 4-amino-1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one hydrochloride has been optimized for higher yields and purity. Researchers are investigating new synthetic routes that could enhance efficiency and reduce costs.

Synthesis Pathway Example

A recent publication outlined a novel synthetic route involving the condensation of isoindole derivatives with butyric anhydride followed by hydrolysis to yield the target compound with improved yields .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-amino-1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one hydrochloride:

1-Butanol, 2,2′-(1,2-Ethanediyldiimino)bis-, Dihydrochloride

- Structure: A dihydrochloride salt of a butanol derivative with an ethylenediamine bridge.

- Comparison: Unlike the target compound’s isoindoline core, this molecule features a linear ethylenediamine linker, reducing aromatic interactions.

- Applications : Primarily used as a chelating agent or intermediate in organic synthesis.

Valtorcitabine Dihydrochloride

- Structure: A nucleoside analog with a 4-amino-substituted pyrimidin-2-one core and a valine ester .

Dyclonine Hydrochloride

- Structure: A piperidine-substituted propanone derivative with a butoxyphenyl group .

- Comparison :

- Both compounds feature a ketone group, but dyclonine’s aromatic phenyl group and piperidine substituent enhance local anesthetic properties via sodium channel blockade.

- The target compound’s isoindoline ring may favor different binding targets, such as GABA receptors or kinases, due to its planar rigidity.

2,2′-[4-(Dimethylamino)Butane-1,1-Diyl]bis{5-[(S)-(2-Oxooxazolidin-4-yl)Methyl]-3-(2-Dimethylaminoethyl)Indole}

- Structure: A dimeric indole derivative with oxazolidinone and dimethylaminoethyl substituents .

- The dimeric structure and bulky substituents likely reduce bioavailability compared to the simpler mono-cyclic target compound.

Research Findings and Implications

- Bioactivity: The amino-ketone-isoindoline scaffold may exhibit unique pharmacokinetic properties due to its balanced hydrophobicity (isoindoline) and polarity (hydrochloride salt). This contrasts with more hydrophilic analogs like valtorcitabine or hydrophobic derivatives like dyclonine.

- Synthetic Accessibility: The target compound’s synthesis likely involves isoindoline ring formation via cyclization, followed by ketone and amino group introduction. This differs from the multi-step coupling required for dimeric indoles or nucleoside analogs .

- Limitations: No direct pharmacological data are available in the provided evidence, necessitating further studies on receptor binding, toxicity, and metabolic stability.

Preparation Methods

Key Synthetic Intermediates and Starting Materials

- 4-nitro-2,3-dihydro-1H-isoindol-1-one is a crucial intermediate in the synthesis pathway. Reduction of this nitro compound leads to the corresponding 4-amino derivative, which is structurally related to the target compound.

- Methyl 2-bromomethyl-3-nitrobenzoate serves as a key precursor in some synthetic routes, obtained via catalytic bromination of 2-methyl-3-nitrobenzoate under ultraviolet light.

- Other intermediates include N-benzyloxycarbony-L-glutamine derivatives and substituted dihydroisoindolinones, which are elaborated through multi-step reactions.

Reduction of 4-nitro-2,3-dihydro-1H-isoindol-1-one to 4-amino-2,3-dihydro-1H-isoindol-1-one

This step is fundamental in preparing the amino-substituted isoindoline ring system that forms part of the target compound.

| Parameter | Details |

|---|---|

| Starting Material | 4-nitro-2,3-dihydro-1H-isoindol-1-one (20 g) |

| Reducing Agent | Ammonium formate (35 g) with 7.5% Pd/C catalyst (0.6 g) |

| Solvent | Methanol (60 mL) |

| Reaction Conditions | Stirring at 35°C for 2 hours |

| Work-up | Filtration to remove Pd/C, concentration under reduced pressure, recrystallization from water |

| Yield | 92% |

| Product | 4-amino-2,3-dihydro-1H-isoindol-1-one as light yellow solid |

| Melting Point | 195.6–197 °C |

| Purity | 99.66% by HPLC |

| Spectral Data | 1H-NMR (300 MHz, DMSO-d6): δ 4.31 (s, 2H), 6.76 (d, 1H), 7.14 (t, 1H), 6.86 (d, 1H), 5.30 (s, 2H), 8.26 (s, 1H) |

This method is efficient and provides a high yield with excellent purity, suitable for scaling up with proper handling of Pd/C catalyst and reaction conditions.

Alternative Reduction in N,N-Dimethylformamide (DMF)

An alternative approach uses DMF as the solvent to reduce 4-nitro-2,3-dihydro-1H-isoindol-1-one:

| Parameter | Details |

|---|---|

| Starting Material | 4-nitro-2,3-dihydro-1H-isoindol-1-one (3.2 g) |

| Reducing Agent | Ammonium formate (5.75 g) with Pd-C (100 mg) |

| Solvent | DMF (10 mL) |

| Reaction Conditions | Stirring at 100°C for 30 minutes |

| Work-up | Filtration through celite, washing with DMF and water, concentration under vacuum |

| Yield | 83% |

| Spectral Data | 1H-NMR (DMSO-d6): δ 4.20 (s, 2H), 5.20 (broad s, NH2), 6.82 (dd, 1H), 7.02 (dd, 1H), 7.16 (t, 1H), 8.20 (broad s, 1H) |

This method is faster but yields slightly less product than the methanol-based reduction. It is useful when higher reaction temperatures are acceptable.

Challenges and Improvements in Synthesis

- Catalytic Bromination Issues : The preparation of methyl 2-bromomethyl-3-nitrobenzoate by catalytic bromination under ultraviolet light in carbon tetrachloride is problematic due to long reaction times, low yields, and safety concerns related to mercury lamps and UV exposure.

- Purification Complexity : Prior art methods often require multiple column chromatography steps, complicating industrial scale-up.

- Novel Methods : Recent patents propose improved synthetic routes for substituted dihydroisoindolinones and related intermediates that overcome these issues by optimizing reaction conditions and using alternative catalysts or solvents to enhance yield and simplify purification.

Summary Table of Preparation Methods

| Step/Method | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction in Methanol | 4-nitro-2,3-dihydro-1H-isoindol-1-one | Ammonium formate, Pd/C, 35°C, 2 h | 92 | High purity, mild conditions, scalable |

| Reduction in DMF | 4-nitro-2,3-dihydro-1H-isoindol-1-one | Ammonium formate, Pd/C, 100°C, 30 min | 83 | Faster, higher temp, slightly lower yield |

| Catalytic Bromination (Precursor) | 2-methyl-3-nitrobenzoate | Catalytic bromination under UV in CCl4 | Variable | Low yield, safety concerns, long reaction time |

| Novel Synthesis Routes (Patent) | Various intermediates | Optimized catalysts, solvents, reaction times | Improved | Overcomes prior art limitations, better for scale-up |

Research Findings and Industrial Considerations

- The reduction of nitro to amino groups using ammonium formate and Pd/C is the most reliable and commonly used step, providing excellent yields and purity.

- Reaction parameters such as temperature, solvent choice, and catalyst amount significantly affect yield and purity.

- Avoidance of hazardous UV-catalyzed bromination steps improves safety and feasibility for industrial production.

- Purification by recrystallization is preferred over repeated chromatography for scalability.

- Patents emphasize novel synthetic methods to streamline production of dihydroisoindolinone derivatives, which are key to synthesizing the target compound.

Q & A

Q. What are the standard protocols for synthesizing 4-amino-1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one hydrochloride, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including condensation, acylation, and salt formation. For example, analogous isoindole derivatives require temperature-controlled steps (e.g., 0–5°C for acylation) and catalysts like triethylamine to improve yield . Intermediates are characterized using NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. X-ray crystallography may confirm stereochemistry in crystalline intermediates .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, particularly distinguishing isoindole ring protons (δ 3.5–4.5 ppm for dihydroisoindolyl groups) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the ketone) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How is the biological activity of this compound initially screened in academic research?

Preliminary screening involves in vitro assays:

- Enzyme inhibition : Testing against kinases or proteases using fluorometric/colorimetric substrates .

- Receptor binding : Radioligand displacement assays to assess affinity for targets like GPCRs .

- Cytotoxicity : MTT assays on cell lines to evaluate therapeutic windows .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while maintaining purity?

Advanced optimization employs factorial design (e.g., Response Surface Methodology) to assess variables like temperature, solvent polarity, and catalyst concentration. For example, a Central Composite Design (CCD) minimizes experimental runs while identifying optimal conditions (e.g., 60°C, DMF solvent, 10 mol% catalyst) . Computational tools (e.g., density functional theory) predict reaction pathways to reduce trial-and-error approaches .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies may arise from solvation effects or protein flexibility. Mitigation strategies include:

Q. How does the hydrochloride salt form influence stability and bioavailability?

The hydrochloride salt enhances solubility but may reduce stability under humid conditions. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products via HPLC. Bioavailability is tested using Caco-2 cell monolayers to measure permeability (Papp) .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics to targets .

- Cryo-EM : Visualizes interactions with large macromolecular complexes .

- Metabolomics : Tracks downstream metabolic changes via LC-MS in treated cell lines .

Methodological Considerations

Q. How are solvent and catalyst systems selected for enantioselective synthesis?

Chiral catalysts (e.g., BINOL-derived phosphoric acids) and polar aprotic solvents (e.g., THF) are screened using DoE (Design of Experiments) . For example, a Plackett-Burman design identifies critical factors (e.g., solvent dielectric constant, catalyst loading) .

Q. What analytical workflows validate batch-to-batch consistency in academic settings?

Q. How do researchers prioritize structural analogs for SAR studies?

Analog prioritization uses scaffold-hopping and substitution pattern analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.